N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
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Description
N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H26ClN5O2S2 and its molecular weight is 492.05. The purity is usually 95%.
BenchChem offers high-quality N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- N
1-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide has been studied in the context of synthetic chemistry. Krauze et al. (2007) explored alternative products in one-pot reactions involving similar compounds, contributing to the understanding of chemical properties and synthesis pathways of related molecules (Krauze et al., 2007).
Crystal Structure Analysis
- Investigations into the crystal structures of compounds with similarities to N
1-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide have been conducted. Subasri et al. (2016) studied the crystal structures of related sulfanyl acetamides, providing insights into the molecular conformations and interactions of such compounds (Subasri et al., 2016).
Pharmacological Research
- While excluding specific information about drug use, dosage, and side effects, some studies have investigated the pharmacological potentials of compounds structurally similar to N
1-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide. For instance, Nafeesa et al. (2017) synthesized and evaluated derivatives for their antibacterial and anti-enzymatic potential (Nafeesa et al., 2017).
Spectroscopic Analysis
- Spectroscopic techniques have been employed to characterize compounds similar to N
1-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide. Jenepha Mary et al. (2022) used Raman and Fourier transform infrared spectroscopy for vibrational signature analysis of a structurally related molecule (Jenepha Mary et al., 2022).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(7-oxo-2-piperidin-1-yl-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O2S2/c1-14(2)28-20(30)18-19(25-21(32-18)27-10-4-3-5-11-27)26-22(28)31-13-17(29)24-12-15-6-8-16(23)9-7-15/h6-9,14H,3-5,10-13H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXGJIWTJMYNMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(N=C(S2)N3CCCCC3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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